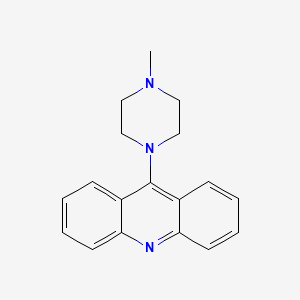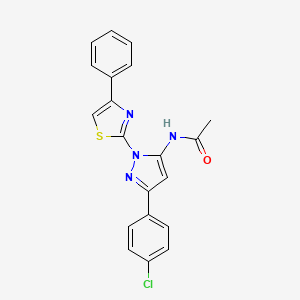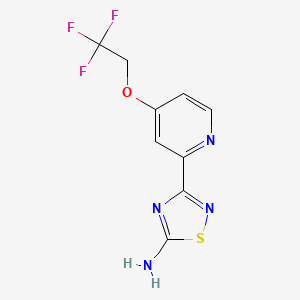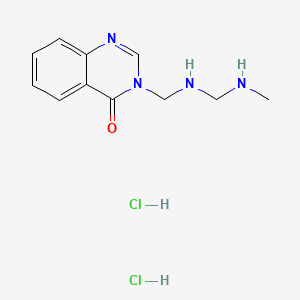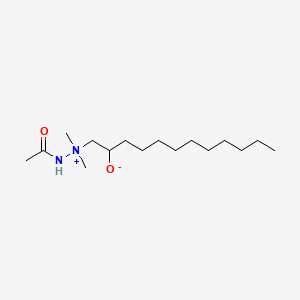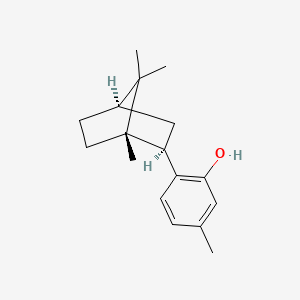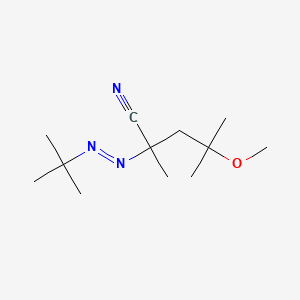
2-((1,1-Dimethylethyl)azo)-4-methoxy-2,4-dimethylvaleronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile typically involves the reaction of tert-butyl diazene with 4-methoxy-2,4-dimethylpentanenitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes purification steps such as distillation and crystallization to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,4-di-tert-butylphenol
- 4-tert-butylbenzaldehyde
Uniqueness
2-tert-Butyldiazenyl-4-methoxy-2,4-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
55912-17-9 |
|---|---|
Formule moléculaire |
C12H23N3O |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-(tert-butyldiazenyl)-4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C12H23N3O/c1-10(2,3)14-15-12(6,9-13)8-11(4,5)16-7/h8H2,1-7H3 |
Clé InChI |
XYDCNXPXPVLOPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC(C)(CC(C)(C)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


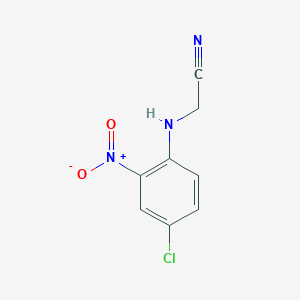
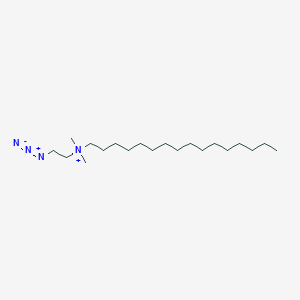

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
